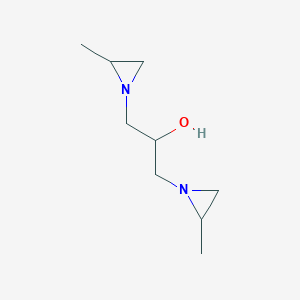
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol, commonly known as BMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BMAP belongs to a class of compounds known as aziridines, which are organic molecules containing a three-membered ring consisting of two carbon atoms and one nitrogen atom.
Mechanism Of Action
BMAP works by alkylating DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and cause the cell to undergo apoptosis. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
BMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BMAP in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for cancer therapy. However, BMAP has also been shown to exhibit cytotoxic effects against normal cells, which could limit its use in clinical settings. Another limitation of using BMAP is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on BMAP. One area of interest is to develop more stable analogs of BMAP that exhibit similar cytotoxic effects against cancer cells but have fewer side effects. Another area of interest is to study the mechanism of action of BMAP in more detail, with the aim of identifying new targets for cancer therapy. Finally, BMAP could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
Synthesis Methods
BMAP can be synthesized in several ways, but the most common method involves the reaction of 2-methylaziridine with epichlorohydrin in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain BMAP as a white crystalline solid.
Scientific Research Applications
BMAP has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. BMAP works by inducing DNA damage and inhibiting cell division, leading to apoptosis or programmed cell death.
properties
CAS RN |
1690-48-8 |
|---|---|
Product Name |
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol |
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-3-10(7)5-9(12)6-11-4-8(11)2/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
SRJAHAZGKBBXMG-UHFFFAOYSA-N |
SMILES |
CC1CN1CC(CN2CC2C)O |
Canonical SMILES |
CC1CN1CC(CN2CC2C)O |
Other CAS RN |
1690-48-8 |
synonyms |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
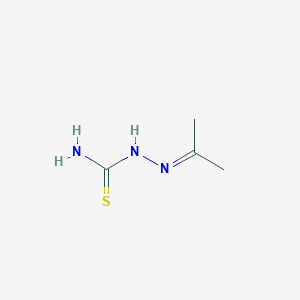

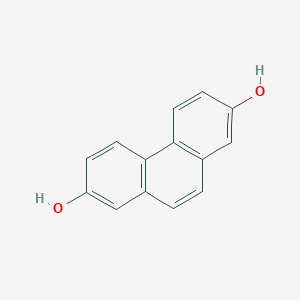
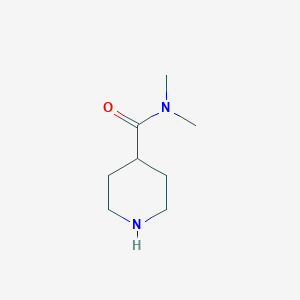
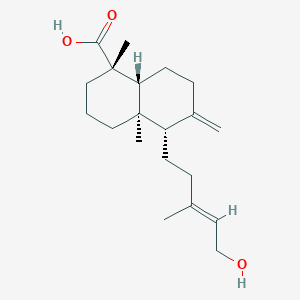
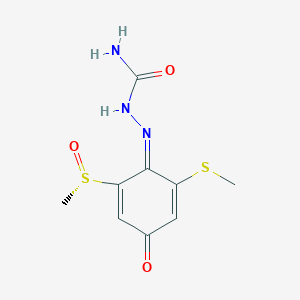
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
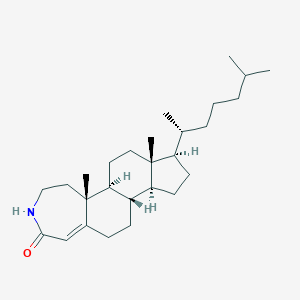
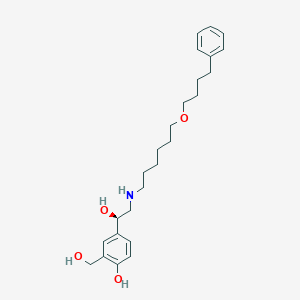
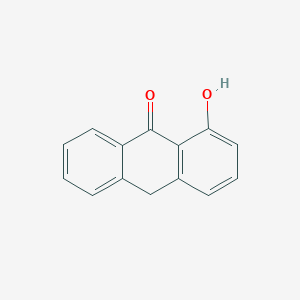
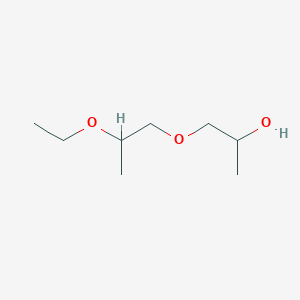
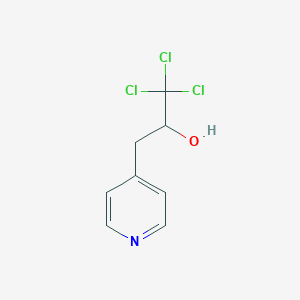
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)